molecular formula C13H12N2O3S2 B2623829 N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899941-55-0

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2623829
CAS No.: 899941-55-0
M. Wt: 308.37
InChI Key: OUOCSJCYNCDTPK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named This compound under IUPAC guidelines. This nomenclature reflects its core structural components:

  • A benzo[d]thiazole ring substituted with a methylthio (-SMe) group at the 6-position.
  • A 5,6-dihydro-1,4-dioxine ring (a partially saturated 1,4-dioxane derivative) linked to the benzothiazole via a carboxamide group at position 2.

Synonyms for this compound include:

  • 941967-19-7 (CAS Registry Number)
  • N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
  • AKOS024674315 (commercial catalog identifier) .

The diversity in naming conventions underscores its recognition across chemical databases and commercial catalogs.

Molecular Formula and Structural Representation

The molecular formula of the compound is C₁₇H₁₄N₂O₃S₂ , with a molecular weight of 358.4 g/mol . The structure integrates three distinct moieties:

  • Benzothiazole core : A bicyclic system comprising a benzene ring fused to a thiazole ring. The methylthio substituent at position 6 introduces steric and electronic modifications.
  • Dihydro-1,4-dioxine ring : A six-membered ring with two oxygen atoms at positions 1 and 4, partially saturated at the 5,6-positions.
  • Carboxamide linker : Connects the benzothiazole and dihydrodioxine rings via an amide bond.

Structural Representation :

             O  
             ||  
S-CH₃       C(=O)-NH-  
  \         /  
   Benzothiazole       Dihydro-1,4-dioxine  

The stereochemistry of the dihydrodioxine ring may influence molecular conformation, though specific stereoisomeric data are not explicitly reported in available sources .

CAS Registry Number and PubChem CID

The compound is uniquely identified by the following registry numbers:

Identifier Value Source
CAS Registry No. 941967-19-7 PubChem
PubChem CID 18581543 PubChem

The CAS Registry Number (941967-19-7) serves as a universal identifier in chemical databases and regulatory documents. The PubChem CID (18581543) provides access to physicochemical data, spectral information, and related research entries in the PubChem database. First recorded in PubChem on December 4, 2007, the compound’s entry was last updated on May 18, 2025, reflecting ongoing curation .

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-19-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOCSJCYNCDTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including those related to N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, exhibit potent anticancer properties. For instance, compounds with similar structures have shown effective inhibition of various cancer cell lines, including human colon cancer (HCT116), breast cancer (MCF-7), lung carcinoma (A549), and cervical carcinoma (HeLa) cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through various pathways, including the modulation of apoptosis-related proteins .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Activity
AHCT116< 60High
BMCF-7< 50Moderate
CA549< 70High
DHeLa< 65Moderate

Antimicrobial Properties

Compounds derived from benzothiazole frameworks have also been evaluated for their antimicrobial activity. For example, a series of synthesized benzothiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The structure-activity relationship studies suggest that modifications at specific positions enhance their efficacy against resistant strains .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects are complex and multifaceted:

Apoptotic Pathways

Research indicates that this compound can activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action leads to increased apoptosis in cancer cells .

Inhibition of Enzymatic Activity

The compound's structure allows it to act as a competitive inhibitor for certain enzymes involved in tumor growth and proliferation. For instance, it has been shown to inhibit specific kinases that are critical for cancer cell survival and proliferation .

Preclinical Trials

In a preclinical study, a derivative similar to this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an anticancer agent .

Structure-Activity Relationship Analysis

A detailed structure-activity relationship analysis has been conducted on various benzothiazole derivatives to identify key structural features that enhance biological activity. Modifications at the methylthio group were found to significantly increase both anticancer and antimicrobial activities .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Name Substituents on Benzothiazole Additional Modifications Key Properties/Applications
N-(6-(Methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (Target) 6-methylthio None High lipophilicity; potential CNS activity
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride 7-chloro, 4-methoxy Diethylaminoethyl side chain; hydrochloride salt Enhanced solubility; likely antipsychotic
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride 4-chloro Diethylaminoethyl side chain; hydrochloride salt Anticancer or antimicrobial candidate
N-(3-(Benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide None Thiophene ring with methyl groups Photophysical applications (e.g., sensors)

Key Insights

Chloro and methoxy substituents in analogs (e.g., 7-Cl, 4-OCH₃) enhance electrophilicity, possibly boosting interactions with nucleophilic targets like DNA or enzymes .

Side-Chain Modifications: The diethylaminoethyl group in hydrochloride salts (e.g., compounds from and ) introduces a cationic tertiary amine, improving aqueous solubility and enabling salt formation for drug formulation .

Biological Activity: The target compound’s lack of a charged side chain may limit solubility but favor uncharged target binding (e.g., kinase inhibition). Hydrochloride salts with diethylaminoethyl groups () are prioritized for CNS or antimicrobial applications due to their balanced solubility and membrane permeability .

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s methylthio group may require specialized thiomethylation reagents (e.g., methyl disulfide) under controlled conditions to avoid oxidation .
  • Pharmacological Data: While direct studies on the target compound are scarce, analogs with diethylaminoethyl side chains show IC₅₀ values in the low micromolar range against cancer cell lines .
  • Stability : The methylthio group is less prone to hydrolysis compared to chloro substituents, suggesting better metabolic stability in vivo .

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its broad spectrum of biological activity.
  • Dihydro-dioxine ring : Contributing to its unique reactivity and potential therapeutic effects.
  • Carboxamide group : Enhancing solubility and biological interactions.

The molecular formula of this compound is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S with a molecular weight of approximately 302.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the benzothiazole core.
  • Introduction of methylthio groups.
  • Formation of the dioxine ring through cyclization reactions.

Specific reaction conditions such as solvent choice and temperature are crucial for optimizing yields and purity.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance:

  • Cytotoxicity : Compounds related to benzothiazole have shown IC50 values less than 60 μM against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanism of Action : These compounds may induce cell cycle arrest and activate apoptotic pathways by interacting with DNA and caspases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad Spectrum Efficacy : Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) often below 50 μg/mL .
  • In vitro Studies : Compounds derived from benzothiazoles have been tested against various pathogens, demonstrating significant antibacterial and antifungal activities .

Anti-inflammatory Effects

Some studies have indicated potential anti-inflammatory properties:

  • COX Inhibition : Compounds similar to the target compound have shown inhibition of cyclooxygenase (COX) enzymes, suggesting a role in reducing inflammation .

Case Study 1: Antitumor Activity

A series of novel benzothiazole derivatives were synthesized and tested against human leukemia cells (K562). The results indicated a significant cytotoxic response with some compounds achieving IC50 values as low as 20 μM .

CompoundIC50 (μM)Cancer Cell Line
A20K562
B35Reh
C58MCF7

Case Study 2: Antimicrobial Activity

The antibacterial activity was evaluated using standard strains. The synthesized compounds exhibited varying degrees of effectiveness:

CompoundMIC (μg/mL)Target Bacteria
D25Staphylococcus aureus
E40Escherichia coli
F50Pseudomonas aeruginosa

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